2,2,4-Trimethyl-1-pentanol

Description

Significance in Contemporary Chemical and Biological Sciences Research

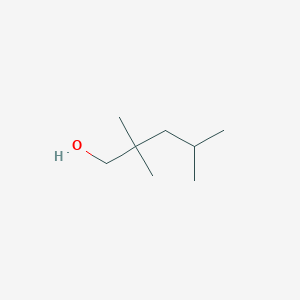

2,2,4-Trimethyl-1-pentanol (B74239) (CAS No. 123-44-4) is a colorless liquid with a mild odor. cymitquimica.com Its branched structure, featuring a hydroxyl group on the primary carbon of a pentane (B18724) chain with three methyl groups at the second and fourth positions, imparts distinct properties that are of considerable interest in modern research. cymitquimica.com In the realm of chemical sciences, it serves as a valuable solvent and has potential applications in the synthesis of other chemicals. cymitquimica.com Its stability and reactivity are subjects of ongoing investigation in both industrial and academic settings. cymitquimica.com

From a biological perspective, this compound is studied for its interactions with biological systems. It is recognized as a metabolite of 2,2,4-trimethylpentane (B7799088), a nephrotoxic hydrocarbon, particularly in male rats. thegoodscentscompany.comosti.gov Research in this area focuses on understanding its metabolic pathways and its role in toxicological processes. The compound's ability to be metabolized into various other substances that can interact with biological systems is a key area of biochemical investigation.

Historical Context of Research on Branched Alcohols

The study of branched alcohols is not a new endeavor. Historically, research on these compounds has been driven by their wide range of industrial applications, including their use as solvents, plasticizers, and components in the synthesis of detergents and lubricants. The production of "higher alcohols," a category that includes branched-chain alcohols, has been a subject of interest for decades, with production capacities for compounds like isopropanol (B130326) reaching significant levels globally. researchgate.net

Early research into branched-chain higher alcohols (BCHAs) like isobutanol and 3-methyl-1-butanol focused on their production through fermentation processes. nih.gov The "fusel oil" produced during fermentation contains these higher alcohols, which were initially considered byproducts. asm.org However, their favorable properties, such as higher energy density and lower hygroscopicity compared to ethanol, have led to a resurgence of interest in their production and application as biofuels. researchgate.net

Current Research Landscape and Emerging Trends Pertaining to this compound

Current research on this compound is diverse and expanding. A significant area of focus is its potential as an alternative fuel component. Studies are exploring the use of various branched-chain alcohols, including isomers of trimethylpentanol, as blend components for spark-ignition engines to improve fuel properties and reduce emissions. nrel.gov

In environmental science, the degradation of pollutants is a critical area of study. Research has identified this compound as a metabolite in the degradation of 4-tert-octylphenol, a common environmental contaminant. amazonaws.com Understanding the photooxidation of this compound initiated by chlorine atoms is another active research area, with studies identifying its photooxidation products and determining its reaction mechanism. researchgate.net

Furthermore, the toxicological profile of this compound and its parent compound, 2,2,4-trimethylpentane, continues to be a subject of investigation. Studies have examined its binding to α2u-globulin in male rats, a key event in the development of hydrocarbon-induced nephropathy. osti.gov

Interdisciplinary Research Perspectives: Bridging Chemistry, Biology, and Environmental Science

The study of this compound exemplifies the convergence of multiple scientific disciplines. Chemical research provides the foundational understanding of its synthesis, structure, and reactivity. cymitquimica.comsigmaaldrich.com This knowledge is then applied in biological studies to investigate its metabolic fate and toxicological effects within living organisms. osti.govepa.gov

The environmental implications of this compound are explored through studies on its role in pollutant degradation and its atmospheric chemistry. amazonaws.comresearchgate.net The development of branched-chain alcohols as biofuels also represents a significant interdisciplinary effort, combining principles of metabolic engineering, microbiology, and chemical engineering to create sustainable energy solutions. nih.govfrontiersin.org This interdisciplinary approach is crucial for a comprehensive understanding of the lifecycle and impact of this compound and other related compounds.

| Property | Value |

| CAS Number | 123-44-4 axios-research.com |

| Molecular Formula | C₈H₁₈O axios-research.com |

| Molecular Weight | 130.23 g/mol axios-research.com |

| Boiling Point | 165 °C chemicalbook.com |

| Melting Point | -70 °C chemicalbook.com |

| Density | 0.8340 g/cm³ chemicalbook.com |

| Refractive Index | 1.4280 chemicalbook.com |

| LogP | 2.466 (estimated) chemicalbook.com |

Properties

IUPAC Name |

2,2,4-trimethylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-7(2)5-8(3,4)6-9/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPPDTVYIJETDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073158 | |

| Record name | 1-Pentanol, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Aldrich MSDS] | |

| Record name | 2,2,4-Trimethyl-1-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.49 [mmHg] | |

| Record name | 2,2,4-Trimethyl-1-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

123-44-4 | |

| Record name | 2,2,4-Trimethyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethyl-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Trimethylpentanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanol, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-trimethylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-TRIMETHYL-1-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX60R7GK8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations Involving 2,2,4 Trimethyl 1 Pentanol

Derivatization Strategies: Pathways to Carboxylic Acids and Other Functionalized Compounds

The chemical structure of 2,2,4-trimethyl-1-pentanol (B74239), a primary alcohol, allows for a variety of derivatization strategies, transforming its hydroxyl group into other functional groups. These transformations open pathways to a range of valuable compounds, most notably carboxylic acids.

Oxidation Reactions: Mechanistic Insights and Optimization for Selective Synthesis

The oxidation of this compound to its corresponding carboxylic acid, 2,2,4-trimethylpentanoic acid, is a significant transformation. This conversion typically proceeds through an aldehyde intermediate. libretexts.org The selection of the oxidizing agent and reaction conditions is crucial for maximizing the yield of the carboxylic acid and minimizing the formation of byproducts. chegg.com

Common oxidizing agents for converting primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). organic-chemistry.org The oxidation with alkaline potassium permanganate, followed by purification, can yield high-purity 2,2,4-trimethylpentanoic acid. To ensure the reaction proceeds to the carboxylic acid, the alcohol is often heated under reflux with an excess of the oxidizing agent. libretexts.org This technique prevents the intermediate aldehyde from escaping before it can be further oxidized. libretexts.org

The mechanism of oxidation with chromic acid involves the formation of a chromate (B82759) ester from the alcohol and chromic acid. Subsequent elimination of this ester, with the help of a base (like water), leads to the formation of an aldehyde. This aldehyde can then be further oxidized to a carboxylic acid.

For selective synthesis, various catalytic systems have been developed. For instance, a combination of iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and a chloride salt (MCl) can effectively catalyze the oxidation of alcohols to carboxylic acids using oxygen or air as the oxidant at room temperature. organic-chemistry.org Another method employs catalytic amounts of chromium trioxide (CrO₃) with periodic acid (H₅IO₆) in wet acetonitrile, which provides excellent yields of carboxylic acids from primary alcohols. organic-chemistry.org

Table 1: Oxidation of this compound to 2,2,4-Trimethylpentanoic Acid

| Oxidizing Agent/Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkaline Potassium Permanganate (KMnO₄) | Reflux | ~98 | |

| Chromic Acid (H₂CrO₄) | Acidic medium | ~90 | |

| Fe(NO₃)₃·9H₂O/TEMPO/MCl | O₂ or air, room temperature | High | organic-chemistry.org |

| CrO₃/H₅IO₆ | Wet MeCN | Excellent | organic-chemistry.org |

Other Functional Group Transformations

Beyond oxidation to carboxylic acids, the hydroxyl group of this compound can be transformed into other functional groups. These transformations are fundamental in organic synthesis, allowing for the creation of a diverse array of molecules.

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids to form esters. This reaction is reversible and can be driven to completion by removing the water formed during the reaction.

Halogenation: The hydroxyl group can be replaced by a halogen atom (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This conversion of an alcohol to an alkyl halide is a key step in many synthetic pathways.

Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. Tosylates are excellent leaving groups, making them useful intermediates for nucleophilic substitution reactions.

A comprehensive overview of such transformations is available in resources dedicated to organic functional group transformations. scribd.com

Catalysis in this compound Related Synthesis

Catalysis plays a pivotal role in both the synthesis and derivatization of this compound. Catalysts are employed to enhance reaction rates, improve selectivity, and enable reactions under milder conditions.

In the context of synthesizing higher alcohols, the Guerbet reaction is a notable example. This reaction condenses primary alcohols into their β-alkylated dimer alcohols. aocs.org Catalysts for the Guerbet reaction can include rhodium-based catalysts or systems like magnesium oxide in the presence of other metal-based catalysts. aocs.org

For the derivatization of this compound, various catalytic systems are employed. As mentioned in the oxidation section, catalysts like Fe(NO₃)₃/TEMPO and CrO₃ facilitate the selective conversion to carboxylic acids. organic-chemistry.org In the production of chiral alcohols from racemic mixtures, a chemoenzymatic approach using a heterogeneous catalyst has been demonstrated. csic.es This system can involve the oxidation of a racemic alcohol to a prochiral ketone using a Zr-Beta zeolite catalyst, followed by the stereoselective reduction of the ketone using an immobilized alcohol dehydrogenase (ADH). csic.es

Stereoselective Synthesis Approaches for Chiral Forms

This compound possesses a chiral center at the C4 position, meaning it can exist as two enantiomers (R and S forms). The synthesis of a specific enantiomer, known as stereoselective synthesis, is of great interest, particularly in the pharmaceutical and fine chemical industries, where the biological activity of a molecule can be dependent on its stereochemistry.

Several strategies can be employed for the stereoselective synthesis of chiral alcohols:

Asymmetric Reduction: A common method involves the asymmetric reduction of a prochiral ketone precursor. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. The use of enzymes, such as alcohol dehydrogenases, is also a powerful tool for stereoselective ketone reduction. csic.es

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature. For example, chiral amino acids can be converted through a series of reactions into chiral alcohols. sciencenet.cn

Asymmetric Catalysis: The development of chiral catalysts has revolutionized stereoselective synthesis. These catalysts can direct a reaction to favor the formation of one enantiomer over the other. For instance, the ZACA (Zr-catalyzed asymmetric carboalumination of alkenes) reaction has been used to synthesize chiral 2-methyl-1-alkanols with high enantiomeric excess. acs.org

While specific examples for the direct stereoselective synthesis of this compound are not extensively detailed in the provided search results, the general principles of asymmetric synthesis are well-established and applicable. sciencenet.cnacs.orgnih.gov The synthesis of chiral building blocks is a critical area of research in drug discovery and organic synthesis. nih.gov

Table 2: General Approaches for Stereoselective Synthesis of Chiral Alcohols

| Method | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Asymmetric Reduction | Reduction of a prochiral ketone to a chiral alcohol. | Chiral reducing agents, chiral catalysts (e.g., Ru-BINAP), enzymes (e.g., ADH). | csic.es |

| Chiral Pool Synthesis | Use of naturally occurring chiral molecules as starting materials. | Amino acids, terpenes, etc. | sciencenet.cn |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Chiral metal complexes (e.g., Zr-based catalysts for ZACA reaction). | acs.org |

Biochemical Pathways and Metabolic Fate of 2,2,4 Trimethyl 1 Pentanol and Its Derivatives

In Vivo Metabolic Transformations: Elucidation of Major Metabolites

In vivo studies, primarily in Fischer 344 male rats, have been instrumental in identifying the major urinary metabolites of 2,2,4-trimethylpentane (B7799088) (also known as isooctane), the parent hydrocarbon of 2,2,4-trimethyl-1-pentanol (B74239). epa.gov The metabolism of 2,2,4-trimethylpentane results in a variety of oxidized products. epa.gov

The principal urinary metabolites identified following the administration of 2,2,4-trimethylpentane include a series of alcohols and carboxylic acids. epa.gov These metabolites are formed through oxidative reactions at different carbon positions of the parent molecule. epa.gov

The major identified urinary metabolites of 2,2,4-trimethylpentane in male rats are:

this compound

2,4,4-trimethyl-1-pentanol

2,4,4-trimethyl-2-pentanol (B108734)

2,2,4-trimethyl-1-pentanoic acid

2,4,4-trimethyl-1-pentanoic acid epa.gov

2,4,4-trimethyl-2-hydroxy-1-pentanoic acid epa.gov

2,2,4-trimethyl-5-hydroxy-1-pentanoic acid epa.gov

2,4,4-trimethyl-5-hydroxy-1-pentanoic acid

It is noteworthy that 2,4,4-trimethyl-2-pentanol has been identified as a major metabolite in the kidneys of male rats, but it is absent in the kidneys of female rats. epa.govepa.gov This sex-specific accumulation is thought to be linked to the binding of the metabolite to α2u-globulin, a protein specific to male rats. echemi.com

Enzymatic Pathways Involved in this compound Metabolism (e.g., Cytochrome P-450)

The biotransformation of this compound and its parent compound, 2,2,4-trimethylpentane, is primarily mediated by the cytochrome P-450 (CYP) enzyme system. echemi.comnih.gov These enzymes, predominantly found in the liver, are responsible for the initial oxidation of the hydrocarbon. echemi.comnih.gov

The metabolic process likely involves omega (ω) and omega-1 (ω-1) oxidation, leading to the formation of corresponding alcohol and acid metabolites. echemi.comnih.gov Studies have indicated that modulating the activity of the CYP450 system can alter the disposition and renal retention of 2,2,4-trimethylpentane and its metabolites. echemi.comnih.gov For instance, inhibitors of cytochrome P-450 have been shown to decrease the retention of radioactivity from labeled 2,2,4-trimethylpentane in the kidneys. echemi.comnih.gov

Further metabolism of the alcohol metabolites, such as this compound, can occur through oxidation reactions to form aldehydes and subsequently carboxylic acids. For example, this compound can be oxidized to 2,2,4-trimethylpentanoic acid.

Comparative Metabolism of Structural Isomers (e.g., 2,4,4-Trimethyl-1-pentanol, 2,4,4-Trimethyl-2-pentanol)

The metabolism of structural isomers of this compound reveals differences in their metabolic fate. Both male and female rats metabolize 2,2,4-trimethylpentane, the precursor to these alcohols, through the same primary pathways. epa.govechemi.com However, significant sex-specific differences are observed in the handling of certain metabolites.

Notably, 2,4,4-trimethyl-2-pentanol is a major metabolite found in the kidneys of male rats but is absent in the kidneys of female rats. epa.govepa.gov Female rats, on the other hand, excrete a greater amount of conjugated 2,4,4-trimethyl-2-pentanol in their urine compared to males. epa.govechemi.com This suggests a difference in the subsequent processing and elimination of this specific metabolite between the sexes.

The accumulation of 2,4,4-trimethyl-2-pentanol in the male rat kidney is linked to its binding with the male rat-specific protein, alpha 2u-globulin. echemi.com This binding is believed to be a key factor in the observed nephrotoxicity of certain branched-chain hydrocarbons in male rats. nih.gov

In contrast to the findings in rats, studies using low-molecular-weight protein fractions from human kidneys did not show co-elution of radiolabeled 2,4,4-trimethyl-2-pentanol with any human kidney proteins, suggesting that humans may not be at the same risk for this specific type of protein-mediated nephrotoxicity. nih.gov

A comparison of the urinary metabolites of 2,3,4-trimethylpentane (B165518) with those of 2,2,4-trimethylpentane showed that the former produced a higher amount of monocarboxylic acid. nih.gov

Role of this compound as a Metabolite of Parent Hydrocarbons (e.g., 2,2,4-Trimethylpentane)

This compound is a recognized metabolite of the parent hydrocarbon 2,2,4-trimethylpentane, commonly known as isooctane (B107328). sigmaaldrich.com Isooctane is a significant component of gasoline and is used as a standard in determining the octane (B31449) rating of fuels. epa.govethz.ch

The metabolism of 2,2,4-trimethylpentane in vivo leads to the formation of this compound and other related oxidized compounds. epa.gov The initial step in this metabolic conversion is the oxidation of the parent hydrocarbon, a reaction catalyzed by cytochrome P-450 enzymes. echemi.comnih.gov

The formation of this compound is a key step in the biotransformation pathway that ultimately leads to more water-soluble compounds that can be excreted from the body, primarily in the urine. echemi.comnih.gov The conversion of the nonpolar hydrocarbon into a more polar alcohol facilitates further metabolic reactions, including conjugation and oxidation to carboxylic acids.

Biotransformation in Microbial Systems and Environmental Contexts

The biotransformation of branched-chain alkanes like 2,2,4-trimethylpentane is not limited to mammalian systems; it also occurs in microbial systems, which is of significant environmental relevance. Due to its quaternary carbon atom, isooctane is one of the more resistant components of gasoline to biodegradation. ethz.ch

However, certain microorganisms have demonstrated the ability to degrade isooctane. For instance, Mycobacterium austroafricanum IFP 2173 can utilize isooctane as a sole source of carbon. ethz.ch The metabolic pathway in this bacterium involves the oxidation of isooctane to 2,4,4-trimethylpentanoate. ethz.ch This is likely followed by ligation to coenzyme A and subsequent beta-oxidation. ethz.ch

The degradation of such compounds in the environment is crucial, as isooctane and other gasoline components can be released through industrial activities and automotive emissions. nih.govchemicalbook.com While photolysis is not a major removal process, evaporation from surface water can be rapid. chemicalbook.com In soil, adsorption is an expected fate. epa.gov

Toxicological Research and Mechanistic Investigations of 2,2,4 Trimethyl 1 Pentanol

Neurotoxicological Effects: Behavioral and Physiological Manifestations

Exposure to 2,2,4-trimethyl-1-pentanol (B74239) has been associated with neurotoxic effects. In animal studies, it has been observed to cause somnolence (drowsiness), ptosis (drooping of the upper eyelid), and ataxia (loss of full control of bodily movements) in rats following oral administration, and somnolence in rabbits in dermal lethal-dose studies. haz-map.comnih.gov These effects are indicative of central nervous system depression. gezondheidsraad.nlcdc.gov

The neurotoxicity of organic solvents, a class to which this compound belongs, is a well-documented phenomenon. cdc.gov Acute exposure to organic solvents can lead to a range of effects from alcohol-like intoxication to narcosis and even death from respiratory failure. cdc.gov While many volatile organic compounds (VOCs) are known for their neurotoxicity with long-term exposure, some studies suggest that fragrant organic compounds, which can be structurally similar, may have lower but still present neural toxicities. nih.gov

The table below summarizes the observed neurotoxic effects of this compound in animal studies.

| Species | Route of Administration | Observed Effects |

| Rat | Oral | Ptosis, Somnolence, Ataxia haz-map.comnih.gov |

| Rabbit | Dermal | Somnolence haz-map.comnih.gov |

Dermatological and Ocular Irritation Mechanisms

This compound is recognized as a moderate skin and eye irritant. haz-map.comnih.govechemi.com In rabbits, occlusive dermal application has led to signs of irritation ranging from slight to severe erythema (redness) and edema (swelling), as well as atonia, blanching, desquamation, and coriaceousness. gezondheidsraad.nl Chronic exposure can lead to dermatitis due to the defatting properties of the alcohol. microkat.gr

Eye contact with the liquid can cause severe irritation and potential damage. echemi.com In human volunteers, mild skin irritation has been observed. gezondheidsraad.nl The irritant potential is a key consideration in its handling and use.

Systemic Toxicological Pathways Beyond Target Organ Specificity

Beyond its specific effects on the kidneys, nervous system, and skin, this compound can exert systemic toxic effects. Following oral administration in rats, a lethal dose was established at 1480 mg/kg of body weight, with observed effects similar to those seen after dermal exposure, including labored respiration and narcosis. gezondheidsraad.nl Inhalation of nearly saturated vapors for six hours caused irritation to the eyes, nose, throat, and respiratory tract in several animal species. gezondheidsraad.nl

The metabolism of this compound is a key factor in its systemic toxicity. It is one of the urinary metabolites of 2,2,4-trimethylpentane (B7799088) in male rats. The metabolic pathway for 2,2,4-trimethylpentane involves oxidation at different carbon positions, leading to various alcohol and acid metabolites. epa.gov While both male and female rats metabolize 2,2,4-trimethylpentane through the same pathway, there are differences in the excretion of conjugates and the presence of certain metabolites in the kidney. epa.govepa.gov

Comparative Toxicology with Structurally Analogous Alcohols and Hydrocarbons

The toxicology of this compound can be better understood by comparing it with structurally similar compounds.

Structurally Analogous Alcohols: Primary aliphatic alcohols in the C7-C8 range generally exhibit low acute toxicity. industrialchemicals.gov.au For instance, n-octanol has a dermal LD50 in rats of >2000 mg/kg bw. industrialchemicals.gov.au Like this compound, other C8 alcohols can cause central nervous system depression. gezondheidsraad.nl Studies on various C8 aldehydes and alcohols have been conducted to compare their toxicities. nih.gov Long-chain alcohols are generally considered to have a low order of toxicity from repeated exposure. industrialchemicals.gov.auresearchgate.net

Structurally Analogous Hydrocarbons: The most relevant comparison is with 2,2,4-trimethylpentane (isooctane). Both compounds are implicated in alpha-2u-globulin nephropathy in male rats. researchgate.netepa.gov The metabolism of isooctane (B107328) to alcohol metabolites, including this compound and 2,4,4-trimethyl-2-pentanol (B108734), is a critical step in this toxic mechanism. nih.govepa.gov It is the reversible binding of these metabolites to alpha-2u-globulin that is believed to initiate the nephropathy. nih.gov In contrast to the alcohol, 2,2,4-trimethylpentane itself did not compete for binding to alpha-2u-globulin in vitro. nih.gov

The table below provides a comparative overview of the toxicological properties of this compound and related compounds.

| Compound | Key Toxicological Findings |

| This compound | Induces alpha-2u-globulin nephropathy in male rats. researchgate.netnih.gov Neurotoxic effects (somnolence, ataxia). haz-map.comnih.gov Moderate skin and eye irritant. haz-map.comechemi.com |

| 2,2,4-Trimethylpentane (Isooctane) | A potent inducer of alpha-2u-globulin nephropathy in male rats. researchgate.netepa.gov Metabolized to toxic alcohol derivatives. nih.govepa.gov |

| n-Octanol | Low acute dermal toxicity. industrialchemicals.gov.au Can cause central nervous system depression. industrialchemicals.gov.au |

| d-Limonene | Induces alpha-2u-globulin nephropathy in male rats. nih.govepa.gov |

| 1,4-Dichlorobenzene | Induces alpha-2u-globulin nephropathy in male rats. nih.govepa.gov |

Risk Assessment Methodologies and Challenges in Extrapolation from Animal to Human Data

The case of this compound and its association with alpha-2u-globulin nephropathy highlights a significant challenge in toxicology: the extrapolation of animal data to human health risk assessment. nih.govnih.gov The fact that this form of kidney toxicity and the subsequent tumor development are specific to male rats due to the presence of alpha-2u-globulin means that these findings are not considered directly relevant for predicting human cancer risk. researchgate.netnih.govepa.gov

This has led regulatory bodies and scientific organizations to establish criteria for when the alpha-2u-globulin mechanism can be confidently cited to conclude that male rat renal tumors are not indicative of a human hazard. nih.govepa.gov This involves demonstrating that the chemical causes an accumulation of alpha-2u-globulin, leading to a specific sequence of pathological events. nih.gov

More broadly, risk assessment for chemicals involves extrapolating from high experimental doses to low environmental exposures and from animal species to humans. nih.govannualreviews.org Physiologically based pharmacokinetic (PBPK) models are a promising tool for making these extrapolations more scientifically robust by incorporating biological details that can predict how a chemical will behave in different species and under various exposure scenarios. nih.gov The ultimate goal is to move beyond default assumptions and use mechanistic data to better inform risk assessments and protect public health. ecetoc.org

Environmental Fate, Transport, and Degradation Research

Atmospheric Fate and Photooxidation Mechanisms

In the atmosphere, 2,2,4-trimethyl-1-pentanol (B74239) is subject to photooxidation, primarily initiated by reaction with hydroxyl (OH) radicals and chlorine (Cl) atoms. researchgate.netacs.org Research has determined the rate constants for the reaction between chlorine atoms and 2,4,4-trimethyl-1-pentanol at 298 K to be (2.50 ± 0.4) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net

The photooxidation of 2,4,4-trimethyl-1-pentanol initiated by chlorine atoms results in the formation of several products, including:

Formaldehyde

2-Propanone

2,2-Dimethyl propanal

4,4-Dimethyl-2-pentanone

3,3-Dimethylbutanal researchgate.netcopernicus.org

The reaction mechanism involves the initial abstraction of a hydrogen atom by the chlorine atom, leading to the formation of a hydroxyalkyl radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can undergo further reactions. researchgate.net The formation of 2,4,4-trimethylpentanal (B103174) has also been identified. researchgate.net

Aquatic and Terrestrial Environmental Behavior: Adsorption, Volatilization, and Persistence Studies

Physicochemical Properties Influencing Environmental Behavior

| Property | Value | Source |

|---|---|---|

| Vapor Pressure | 0.496 mmHg | haz-map.com |

| Water Solubility | 858 mg/L at 18-22°C (for Texanol, a related compound) | oecd.org |

| Octanol/Water Partition Coefficient (log Kow) | 3.47 at 25°C (for Texanol, a related compound) | oecd.org |

Biodegradation Pathways: Microbial Catabolism and Enzymatic Mechanisms

This compound is known to be a metabolite of 2,2,4-trimethylpentane (B7799088) (isooctane) in biological systems. epa.govthegoodscentscompany.com Studies on the biodegradation of related compounds provide insights into the potential pathways for this compound. For instance, the degradation of tertiary alcohols can proceed through desaturation, as seen with tert-amyl alcohol being converted to a hemiterpene by the enzyme MdpJ. nih.gov Another identified metabolic pathway for branched alcohols involves oxidation to the corresponding aldehyde or ketone. The enzyme 2,4,4-trimethyl-1-pentanol dehydrogenase is implicated in its metabolism. ontosight.ai

Research on a Sphingomonas sp. strain demonstrated the formation of 2,4,4-trimethyl-2-pentanol (B108734) during the degradation of octylphenol (B599344), indicating the microbial capacity to process such branched alkyl structures. nih.gov While direct studies on the complete microbial catabolism of this compound are limited in the provided results, the existence of dehydrogenase enzymes capable of acting on it suggests that its biodegradation is an active area of research. ontosight.ai

Bioaccumulation Potential in Environmental Matrices

The potential for this compound to bioaccumulate in organisms is a significant aspect of its environmental risk profile. It is considered to have a high potential for bioaccumulation. industrialchemicals.gov.au This is often predicted by the octanol-water partition coefficient (log Kow). For the related compound Texanol®, the log Kow is 3.47, suggesting a tendency to partition into fatty tissues of organisms. oecd.org

The metabolism of the parent compound, 2,2,4-trimethylpentane, in rats shows that its metabolites, including this compound, can be found in urine. epa.gov This indicates that while the compound may be taken up by organisms, metabolic processes are in place to eliminate it.

Modeling Environmental Distribution and Exposure Pathways

Modeling is a crucial tool for predicting the environmental distribution and potential exposure pathways of chemicals like this compound. Models such as EPI Suite™ are used to estimate physicochemical properties and environmental fate parameters when experimental data are unavailable. nrel.gov These models utilize quantitative structure-activity relationships (QSARs) to predict properties based on the chemical's molecular structure. nrel.gov

For instance, a predicted environmental concentration (PEC) for similar chemicals has been calculated for Australian waters, assuming a certain introduction volume and release from consumer products. industrialchemicals.gov.au Such models help in assessing the potential risk to various environmental compartments by estimating the likely concentrations resulting from its use and disposal. industrialchemicals.gov.au The primary routes of environmental release are associated with its use in various products, leading to potential releases to sewers and the atmosphere. industrialchemicals.gov.au

Computational Chemistry and Molecular Modeling Studies

Structure-Activity Relationship (SAR) Modeling for Chemical Reactivity and Biological Interactions

Structure-Activity Relationship (SAR) modeling investigates the link between the molecular structure of a compound and its observed biological or chemical activity. For 2,2,4-trimethyl-1-pentanol (B74239), SAR models are particularly useful for predicting its toxicological profile and reactivity based on its structural features, such as its branched nature and the presence of a primary alcohol group.

The branching at the C2 and C4 positions significantly influences its reactivity and how it interacts with biological systems. The bulky tert-butyl group at the C2 position creates steric hindrance, which can affect the rate of reactions involving the nearby hydroxyl group.

In the context of biological interactions, SAR can be used to evaluate how this compound and its metabolites interact with biological targets. For instance, studies on the nephrotoxicity of the related hydrocarbon 2,2,4-trimethylpentane (B7799088) have shown that its metabolites, including alcohol derivatives, can bind to proteins like alpha-2u-globulin in male rats. thegoodscentscompany.com SAR models help in understanding which structural motifs are responsible for such specific binding and subsequent toxic effects. thegoodscentscompany.com The predictions from these models are crucial for assessing the potential risks of related compounds without extensive animal testing.

Quantum Chemical Calculations: Electronic Structure and Reaction Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and energetics of molecules. These calculations are fundamental to understanding the intrinsic stability and reactivity of this compound.

Electronic Structure: Calculations can determine the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-deficient. This is visualized through molecular electrostatic potential (MEP) maps. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key descriptors of reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule; a larger gap implies lower reactivity. While specific DFT studies for this compound are not widely published, methods like CAM-B3LYP and WB97XD with appropriate basis sets are standard for such analyses. researchgate.net

Reaction Energetics: These calculations can predict the energy changes that occur during chemical reactions, such as heats of formation, reaction enthalpies, and activation barriers. nist.govacs.org This information is vital for understanding reaction mechanisms, for example, in oxidation or etherification reactions. scispace.comacademie-sciences.fr Calculated thermochemical data, often derived using group contribution methods like the Joback method, provide valuable estimates where experimental data is lacking. chemeo.com

Table 1: Calculated Thermochemical Properties for this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 130.23 | g/mol | nih.gov |

| Standard Gibbs free energy of formation (ΔfG°) | -119.94 | kJ/mol | chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -374.71 | kJ/mol | chemeo.com |

| Enthalpy of vaporization (ΔvapH°) | 48.40 | kJ/mol | chemeo.com |

| Critical Temperature (Tc) | 609.00 | K | chemeo.com |

Molecular Dynamics Simulations for Solvent Interactions and Transport Phenomena

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. For this compound, MD simulations can illuminate its interactions with solvents and its transport through different media. nih.govpitt.edu

Solvent Interactions: MD simulations can model how this compound behaves in various solvents, such as water or organic media. By simulating the interactions between the alcohol and solvent molecules, researchers can understand solvation processes, including the formation of hydrogen bonds between the hydroxyl group of the alcohol and water molecules. These simulations help explain macroscopic properties like solubility and the octanol-water partition coefficient. The explicit modeling of solvent molecules is often crucial for accurately capturing these environmental effects. pitt.edu

Transport Phenomena: These simulations are also used to predict how the molecule moves through different environments, a key aspect of its environmental fate. MD can be used to model diffusion rates in water, partitioning into soil organic matter, and transport across biological membranes. This information is critical for building more accurate environmental fate models. canada.ca

Predictive Modeling for Environmental Fate and Toxicological Endpoints

Predictive models, often leveraging artificial intelligence (AI) and quantitative structure-activity relationships (QSAR), are essential for assessing the environmental and health risks of chemicals. researchgate.net These models use the chemical structure of this compound to estimate its properties and behavior.

Environmental Fate: Models like the US EPA's EPI Suite™ use structural inputs to predict key environmental fate parameters. nrel.gov For this compound, these models can estimate its likelihood of biodegradation, potential for bioaccumulation in organisms, and its persistence in different environmental compartments (air, water, soil). canada.canrel.gov For example, models might predict a low probability of rapid anaerobic biodegradation. nrel.gov

Toxicological Endpoints: Predictive toxicology models, such as those used in the EPA's ToxCast program, screen chemicals for potential adverse effects. habitablefuture.org By comparing the structure of this compound to a large database of compounds with known toxicities, these models can predict its potential to be a skin irritant, neurotoxin, or to have other acute or chronic health effects. nih.govhaz-map.com For example, lethal dose (LD50) values are often predicted using such models before being confirmed by more resource-intensive experimental studies. thegoodscentscompany.com

Table 2: Predicted Environmental Fate and Toxicological Properties

| Property | Predicted Value | Method/Model | Source |

|---|---|---|---|

| Octanol/Water Partition Coefficient (logP) | 2.4 | Computed | nih.gov |

| Water Solubility | 858 mg/L | Experimental | oecd.org |

| Vapor Pressure | 0.49 mm Hg | Experimental | haz-map.com |

| Henry's Law Constant | 1.15 x 10⁻⁵ | atm-m³/mole | EPI Suite™ |

Conformational Analysis and Stereochemical Considerations

Conformational Analysis: this compound is a flexible molecule due to the rotation possible around its single carbon-carbon bonds. Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of the molecule. The steric bulk of the two methyl groups on the C2 atom and the single methyl group on the C4 atom significantly restricts the rotational freedom. The interactions between these bulky groups and the hydroxyl group dictate the preferred conformations, which in turn influence the molecule's physical properties and reactivity. Computational methods can calculate the relative energies of different conformers to determine the most populated states at a given temperature. researchgate.net

Stereochemical Considerations: The carbon atom at position 4 (C4) in this compound is a chiral center, as it is bonded to four different groups (a hydrogen atom, a methyl group, an isobutyl group, and a -CH2OH group). This means the molecule can exist as a pair of enantiomers: (R)-2,2,4-trimethyl-1-pentanol and (S)-2,2,4-trimethyl-1-pentanol. These stereoisomers are non-superimposable mirror images of each other.

While commercially available this compound is typically a racemic mixture (an equal mixture of both enantiomers), the stereochemistry can be critical in biological systems, where enzymes and receptors are often chiral. nist.govnist.gov One enantiomer might be metabolized differently or have a different biological activity than the other. academie-sciences.fr Specialized analytical techniques, such as enantioselective chromatography, are required to separate and identify the individual enantiomers. academie-sciences.fr

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,2,4-trimethylpentane |

| (R)-2,2,4-trimethyl-1-pentanol |

| (S)-2,2,4-trimethyl-1-pentanol |

Applications in Advanced Chemical Synthesis, Materials Science, and Bioenergy Research

Role as an Intermediate in Fine Chemical Synthesis (e.g., lubricants, pharmaceuticals)

2,2,4-Trimethyl-1-pentanol (B74239) serves as a versatile chemical intermediate in the synthesis of a variety of more complex molecules. Its primary hydroxyl group is readily available for chemical modification, making it a valuable precursor in several industrial sectors.

In the field of lubricants , the alcohol is used to create synthetic ester-based lubricating oils and greases. Patents describe the reaction of this compound with dibasic acids to form diesters, which are key components in synthetic lubricant compositions. google.com These esters are specifically noted for their potential use in lubrication greases. google.com The resulting lubricants benefit from the branched structure of the alcohol, which can influence properties like viscosity index and pour point. Esters derived from related branched alcohols are also recognized for their lubricating properties. ontosight.ai

Within the pharmaceutical industry , this compound plays a critical role in the drug development process. It is utilized as a fully characterized chemical reference standard for Pentanol and its impurities. axios-research.com This application is essential for analytical method development, validation (AMV), and quality control (QC) during the synthesis and formulation stages of active pharmaceutical ingredients (APIs). axios-research.com Furthermore, understanding its metabolic pathways is crucial, as it has been identified as one of the principal urinary metabolites of 2,2,4-trimethylpentane (B7799088) in toxicological studies. Research into its isomer, 2,4,4-trimethyl-2-pentanol (B108734), which has shown potential antimicrobial and antifungal properties, suggests a broader interest in this class of compounds for pharmaceutical applications. smolecule.com

As a fine chemical intermediate , it is a documented starting material for the synthesis of other valuable compounds. chemicalbook.com A primary example is its oxidation to produce high-purity 2,2,4-trimethylpentanoic acid, which is itself a crucial building block for creating esters, amides, and other organic compounds. Its derivatives are also employed in the production of fragrances and as food additives, capitalizing on their characteristic odors. chemicalbook.com

Table 1: Examples of Compounds Synthesized from this compound and Related Structures

| Precursor Compound | Synthesized Product/Derivative | Application Area | Source(s) |

| This compound | Diesters (with dibasic acids) | Synthetic Lubricants | google.comgoogle.com |

| This compound | 2,2,4-Trimethylpentanoic acid | Fine Chemical Synthesis | |

| This compound | Pentane (B18724), 2-(bromomethyl)-2,4-dimethyl- | Chemical Synthesis | chemicalbook.com |

| 2,2,4-Trimethyl-1,3-pentanediol (B51712) | 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | Plasticizers, Coatings | atamanchemicals.comamericanchemicalsuppliers.com |

Research on its Use in Specialized Formulations and Excipients

The unique solvent properties and chemical structure of this compound and its derivatives have led to their use and investigation in a range of specialized formulations. While its direct application as a pharmaceutical excipient is still an area of research, its role in the broader formulation landscape is well-established, particularly through its derivatives. axios-research.com

A prominent derivative, 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate, commercially known as Texanol, is widely used as a coalescing agent in latex paints and printing inks. atamanchemicals.comaalto.fi It functions by lowering the minimum film-forming temperature (MFFT), which allows the polymer particles in the latex to fuse together into a continuous, durable film, even at low temperatures. atamanchemicals.comatamanchemicals.com This derivative also finds use as a solvent in cosmetics, personal care products like nail care, and as a plasticizer. atamanchemicals.com

Research has shown that intermediates based on the trimethyl-pentanediol structure are used to synthesize plasticizers for hard and flexible nanocomposite coatings. americanchemicalsuppliers.com These applications highlight the utility of the trimethylpentane backbone in creating additives that impart specific physical properties to complex mixtures. The use of this compound is noted during the formulation stages of drug development, indicating its utility in creating and analyzing new pharmaceutical preparations. axios-research.com

Contributions to Bioenergy Research: Advanced Biofuels and Biorefinery Processes

Branched-chain alcohols like this compound are of interest in the search for advanced biofuels and gasoline blendstocks. smolecule.com Their highly branched structure is a desirable feature for spark-ignition engine fuels, as it tends to increase the research octane (B31449) number (RON), a measure of a fuel's resistance to knocking.

The parent alkane of this alcohol, 2,2,4-trimethylpentane (isooctane), is the reference standard for the 100-point on the octane rating scale, underscoring the inherent anti-knock quality of this molecular structure. wikipedia.org While specific octane data for this compound is not widely published, research into its isomers is indicative of its potential. For instance, 2,4,4-trimethyl-2-pentanol has been reported to have a high RON of 112.2, making it a desirable blending component for high-performance engines. smolecule.com

Large-scale screening programs, such as the U.S. Department of Energy's Co-Optimization of Fuels and Engines (Co-Optima) initiative, have established criteria for promising bio-derived blendstocks. These criteria often include a minimum RON of 98 and a boiling point below 165°C. osti.gov this compound, with a boiling point of approximately 165°C, sits (B43327) at the upper limit of this range. chemicalbook.com Studies have also characterized related isomers, such as 2,4,4-trimethyl-1-pentanol, as part of the analysis of alternative jet fuels, demonstrating that this class of C8 alcohols is actively being evaluated for bioenergy applications. ncsu.edu Furthermore, the conversion of this compound to 2,2,4-trimethylpentanoic acid represents a link to biorefinery processes, as the resulting acid is noted as a bio-derived molecule with relevance to advanced biofuels.

Table 2: Fuel-Relevant Properties of this compound and Related Compounds

| Compound | Molecular Formula | Boiling Point (°C) | Research Octane Number (RON) | Relevance | Source(s) |

| This compound | C₈H₁₈O | ~165 | Not Published | Target compound of interest | chemicalbook.com |

| 2,2,4-Trimethylpentane (Isooctane) | C₈H₁₈ | 99.3 | 100 (by definition) | Parent alkane, octane standard | wikipedia.org |

| 2,4,4-Trimethyl-2-pentanol | C₈H₁₈O | ~144 | 112.2 | Isomer with high octane rating | smolecule.com |

Impact in Polymer and Nanocomposite Research

The derivatives of this compound have a notable impact in the fields of polymer and nanocomposite science, primarily serving as functional additives that modify material properties.

The most significant application is through its diol derivative, 2,2,4-trimethyl-1,3-pentanediol, and its subsequent esters. The monoisobutyrate ester of this diol (Texanol) acts as a highly effective co-solvent and plasticizer for synthetic polymers. atamanchemicals.com In latex paint formulations, it swells the polymer molecules, softening them and allowing for better film integration as the paint dries. atamanchemicals.com This action is critical for achieving a durable and uniform coating.

In the realm of advanced materials, derivatives are used to create plasticizers for nanocomposite coatings. americanchemicalsuppliers.com The branched structure is instrumental in developing materials that can be both hard and flexible. While not a direct monomer for polymerization in most common applications, its isomers have been explored for roles in initiating polymerization. For example, 2,4,4-trimethyl-2-pentanol is listed as a cationic initiator, a molecule that can start the formation of a polymer chain. polymersource.ca The use of simpler alcohols like 1-pentanol (B3423595) as a co-surfactant in the emulsion polymerization of polyacrylate/clay nanocomposites further illustrates the role of alcohols in the synthesis of advanced polymer materials. researchgate.net

Interactions with Biological Systems and Emerging Research Areas

Impact on Cell Viability and Metabolic Activity in In Vitro Systems

Research into the direct effects of 2,2,4-trimethyl-1-pentanol (B74239) on cell viability and metabolic functions in laboratory settings is an area of ongoing investigation. While comprehensive studies exclusively focused on this isomer are limited, related research provides some insights. For instance, studies on the metabolic pathways of similar compounds, such as 2,2,4-trimethylpentane (B7799088), have identified this compound as a urinary metabolite in male rats. This indicates that in vivo systems can metabolize the parent compound into this alcohol.

Further research on primary hepatocyte suspension cultures exposed to 2,3,4-trimethylpentane (B165518) revealed the formation of 2,3,4-trimethyl-1-pentanol (B12661050) as a metabolite. This suggests that liver cells are capable of metabolizing these types of branched-chain hydrocarbons into their corresponding alcohols. While this does not directly detail the impact of this compound on cell viability, it confirms its production within a biological system and highlights the liver's role in its metabolism. The presence of this compound as a metabolite necessitates further investigation into its specific cytotoxic or metabolic effects on cells.

Table 1: In Vitro Metabolic Studies of Related Trimethylpentane Isomers

| Parent Compound | Biological System | Identified Metabolite | Reference |

|---|---|---|---|

| 2,2,4-Trimethylpentane | Male Rats (in vivo) | This compound | |

| 2,3,4-Trimethylpentane | Primary Hepatocyte Cultures | 2,3,4-Trimethyl-1-pentanol |

Role in Flavor and Aroma Profiles of Fermented Products

The contribution of this compound to the flavor and aroma of fermented products is not as well-documented as its isomer, 2,4,4-trimethyl-1-pentanol. While this compound is described as having a fruity odor and has been used as a food additive, detailed research on its specific role in the complex aroma profiles of fermented goods is sparse. chemicalbook.comcookechem.comchemicalbook.com

In contrast, its isomer, 2,4,4-trimethyl-1-pentanol, has been identified as a key aroma component in some fermented beverages, contributing floral and fruity notes. The structural differences between these isomers likely influence their volatility and interaction with olfactory receptors, leading to different sensory perceptions. The majority of research on volatile compounds in fermented products like surimi and cocoa has not specifically identified this compound as a significant contributor to their aroma profiles. nih.govcirad.fr The focus has often been on other alcohols, esters, aldehydes, and ketones. nih.govcirad.fr Therefore, while it possesses a characteristic odor, its specific impact and importance in the flavor chemistry of fermented products remain an area for further research.

Research on this compound as an Impurity in Commercial and Pharmaceutical Products

This compound is recognized as a potential impurity in various commercial and pharmaceutical products. thegoodscentscompany.com It is listed as an impurity of pentanol, which is an alcohol known for its strong smell and sharp taste. thegoodscentscompany.com The presence of such impurities is a critical aspect of quality control in the pharmaceutical and chemical industries.

The Good Scents Company notes that this compound is not recommended for fragrance or flavor use, further underscoring its status as an impurity rather than a desired component in these applications. thegoodscentscompany.com Suppliers of this chemical, such as Sigma-Aldrich, often provide it for research purposes, allowing for its use as a standard in the development of analytical methods to detect and quantify it as an impurity in other products. sigmaaldrich.comsigmaaldrich.com The availability of certificates of analysis for this compound is crucial for laboratories conducting quality control on commercial and pharmaceutical batches to ensure they meet regulatory standards for purity. sigmaaldrich.com

Novel Biotechnological Approaches for Production or Degradation

Emerging research has begun to explore biotechnological avenues for both the production and degradation of this compound and related compounds.

In the realm of degradation, studies have focused on the biodegradation of environmental pollutants like octylphenol (B599344) by Sphingomonas species. nih.govnih.gov During the breakdown of octylphenol, a compound with a similar branched alkyl chain, 2,4,4-trimethyl-2-pentanol (B108734) and small amounts of 2,4,4-trimethyl-1-pentene (B89804) were identified as metabolites. nih.gov This suggests that microbial enzymes are capable of transforming these complex branched structures. Specifically, the gene opdA has been identified as encoding the enzyme responsible for the initial step in octylphenol biodegradation, which involves a type II ipso substitution reaction. nih.gov This discovery opens the door to engineering microorganisms for the bioremediation of environments contaminated with similar branched-chain alkylphenols.

On the production side, the demand for natural flavors has spurred interest in microbial and enzymatic methods for synthesizing aroma compounds. srce.hr While direct microbial production of this compound is not yet a mainstream application, the broader field of biotechnology is actively developing processes to create a wide variety of alcohols, esters, and other flavor molecules using microorganisms and enzymes. srce.hrresearchgate.net These biotechnological routes are often seen as more sustainable and can result in products labeled as "natural," which is a significant advantage in the food and fragrance industries. srce.hr The use of microorganisms to transform substrates into valuable chemicals like this compound represents a promising area for future research and development.

An in-depth analysis of this compound reveals several key areas where future research is necessary to fill existing knowledge gaps. These areas range from understanding the human relevance of animal toxicology data to developing sustainable production methods and effective environmental remediation strategies. This article explores the future research directions and unaddressed challenges concerning this branched-chain alcohol.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.